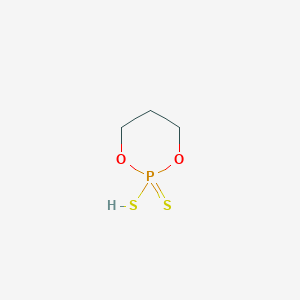
2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is a chemical compound with the molecular formula C5H11O2PS2 It is known for its unique structure, which includes a phosphorus atom bonded to sulfur and oxygen atoms, forming a dioxaphosphinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of phosphorus pentasulfide with diols. One common method includes the reaction of 1,3-propanediol with phosphorus pentasulfide under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphinane derivatives.
Applications De Recherche Scientifique
2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- 2,2’-Oxybis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione)
Uniqueness
2-Sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in various reactions. Its ability to form stable complexes with metals and its potential biological activity make it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
55055-14-6 |
|---|---|
Formule moléculaire |
C3H7O2PS2 |
Poids moléculaire |
170.20 g/mol |
Nom IUPAC |
2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C3H7O2PS2/c7-6(8)4-2-1-3-5-6/h1-3H2,(H,7,8) |
Clé InChI |
DMYSHRRGBVMMCJ-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=S)(OC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


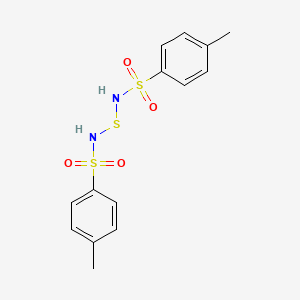
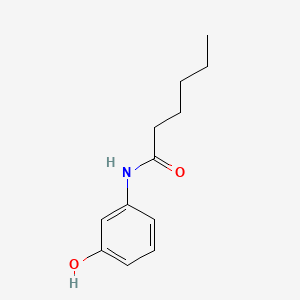
![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)

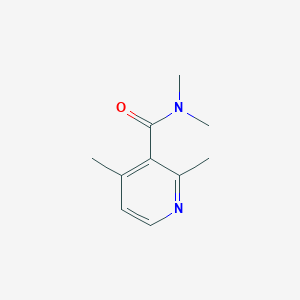
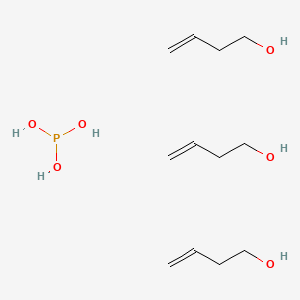
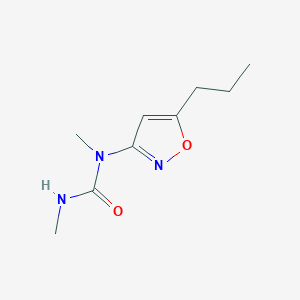

![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)

![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)


